Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1225652-50-5 . It has a molecular weight of 267.37 . The IUPAC name for this compound is tert-butyl 3- (cyclohexanecarbonyl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Improved Synthesis Techniques
One study presents an improved, gram-scale synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. This methodology facilitates the preparation of high-value azetidine-3-carboxylic acid derivatives, demonstrating the importance of azetidine derivatives in the synthesis of novel compounds (Y. Ji, L. Wojtas, J. Lopchuk, 2018).
Novel Compounds Synthesis
Research on the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate introduces new bifunctional compounds. These compounds, through further selective derivatization, provide access to chemical spaces complementary to piperidine ring systems, showing the versatility of tert-butyl azetidine derivatives in accessing novel chemical structures (M. J. Meyers et al., 2009).
Catalysis and Rearrangements
Another study involves silylmethyl-substituted aziridine and azetidine acting as masked dipoles for formal cycloaddition reactions. This research highlights the utility of azetidine derivatives in generating diverse cyclic compounds, which can be pivotal in synthetic organic chemistry and catalysis (V. Yadav, V. Sriramurthy, 2005).
Chemosensors
A study on the construction of strong blue emissive nanofibers from benzothizole modified tert-butyl carbazole derivative showcases the application of tert-butyl azetidine derivatives in material science, particularly in the development of fluorescent sensory materials for detecting volatile acid vapors (Jiabao Sun et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYDMSRERRPNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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